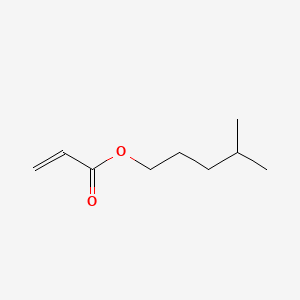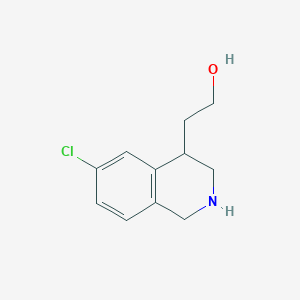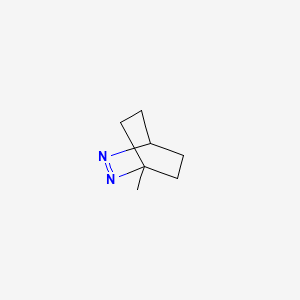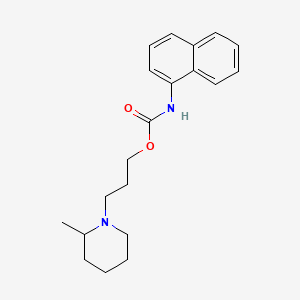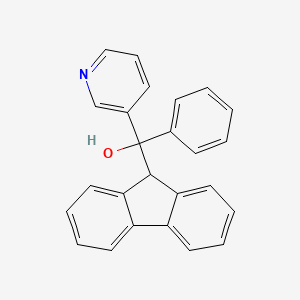
3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- is a heterocyclic organic compound with the molecular formula C25H19NO . It is characterized by the presence of a pyridine ring, a fluorenyl group, and a phenyl group. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- typically involves the reaction of fluorenyl and phenyl derivatives with pyridinemethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization to ensure the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include fluorenyl ketones, phenyl alcohols, and various substituted pyridinemethanol derivatives .
Scientific Research Applications
3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: A simpler analog with a pyridine ring and a hydroxymethyl group.
9H-Fluoren-9-yl derivatives: Compounds with similar fluorenyl structures but different substituents.
Phenyl derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- is unique due to its combination of pyridine, fluorenyl, and phenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
56501-90-7 |
|---|---|
Molecular Formula |
C25H19NO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9H-fluoren-9-yl-phenyl-pyridin-3-ylmethanol |
InChI |
InChI=1S/C25H19NO/c27-25(18-9-2-1-3-10-18,19-11-8-16-26-17-19)24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-17,24,27H |
InChI Key |
ITQPFWFDMKZNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CN=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
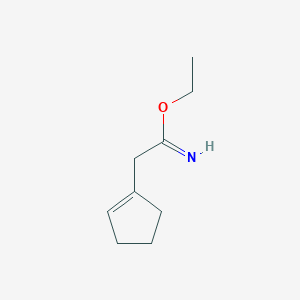

![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
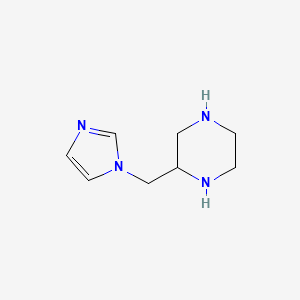
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)
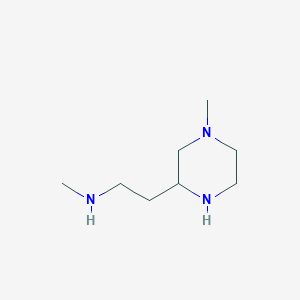

![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)
